molecular formula C36H64N6O8 B604941 Ph-Bis(C1-N-(C2-NH-Boc)2) CAS No. 1807521-06-7

Ph-Bis(C1-N-(C2-NH-Boc)2)

Cat. No.: B604941
CAS No.: 1807521-06-7
M. Wt: 708.94
InChI Key: CUDDHCKPZHRECU-UHFFFAOYSA-N
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Description

The compound “Ph-Bis(C1-N-(C2-NH-Boc)2)” is a complex organic molecule featuring multiple tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure suggests it may be used in peptide synthesis or as an intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ph-Bis(C1-N-(C2-NH-Boc)2)” typically involves multiple steps, including the protection of amine groups with Boc anhydride and subsequent coupling reactions. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing automated systems to ensure precise control over reaction conditions. The use of flow microreactors can be particularly advantageous in industrial settings due to their scalability and ability to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The tert-butyl groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbamate or amine functionalities.

    Substitution: The Boc groups can be substituted under acidic conditions to yield the corresponding amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of Boc groups yields free amines, while oxidation can lead to the formation of carbonyl compounds .

Mechanism of Action

The mechanism of action for this compound primarily involves the protection and deprotection of amine groups. The Boc groups protect the amines from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amines. This allows for the stepwise assembly of complex molecules, such as peptides, by selectively protecting and deprotecting specific functional groups .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-protected amines: These compounds also feature Boc groups protecting amine functionalities.

    Carbamate esters: Similar in structure, these compounds have carbamate groups protecting various functionalities.

Uniqueness

The uniqueness of “Ph-Bis(C1-N-(C2-NH-Boc)2)” lies in its multiple Boc-protected amine groups, making it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial .

Properties

IUPAC Name

tert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDDHCKPZHRECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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